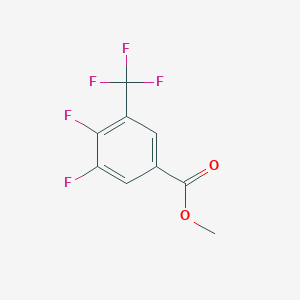![molecular formula C7H6Cl2N2O B1405624 2,4-Dicloro-7-metil-5,7-dihidrofuropirimidina[3,4-d] CAS No. 1429309-52-3](/img/structure/B1405624.png)
2,4-Dicloro-7-metil-5,7-dihidrofuropirimidina[3,4-d]
Descripción general
Descripción
“2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine” is a chemical compound with the molecular formula C7H6Cl2N2O . It has a molecular weight of 205.041 . This compound is used as a reagent in the synthesis of substituted pyrimidinediamines .
Molecular Structure Analysis
The InChI code for “2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine” is 1S/C7H6Cl2N2O/c1-8(2)5-4(3-13-8)6(9)12-7(10)11-5/h3H2,1-2H3 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
“2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine” is used as a reagent in the synthesis of substituted pyrimidinediamines . These compounds are potent dual BRD4-kinase inhibitors and have potential applications in cancer treatment .Physical And Chemical Properties Analysis
“2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine” is a solid at room temperature . It has a molecular weight of 205.041 . .Aplicaciones Científicas De Investigación
Tratamiento del cáncer
2,4-Dicloro-7-metil-5,7-dihidrofuropirimidina[3,4-d]: se utiliza como reactivo en la síntesis de pirimidindiaminas sustituidas. Estos compuestos actúan como potentes inhibidores duales de BRD4-cinasa y han demostrado ser prometedores en el tratamiento del cáncer al dirigirse a vías específicas involucradas en la proliferación de células cancerosas .
Actividad anticancerígena y SAR (Relación estructura-actividad)
Los derivados de pirimidina, incluidos los relacionados con el compuesto en cuestión, se han estudiado por su actividad anticancerígena. Se ha encontrado que inducen la muerte celular por apoptosis en líneas celulares de cáncer al inhibir enzimas como la CDK que son cruciales para la división celular .
Actividades antiinflamatorias
Si bien no está directamente relacionado con la 2,4-Dicloro-7-metil-5,7-dihidrofuropirimidina[3,4-d], la investigación sobre los derivados de pirimidina también ha explorado sus actividades antiinflamatorias. Las características químicas y las reactividades de estos derivados sugieren aplicaciones potenciales en el desarrollo de medicamentos antiinflamatorios .
Desarrollo de medicamentos
El núcleo de pirimidina del compuesto es significativo en los productos farmacéuticos, con enfoques sintéticos que se aplican para crear medicamentos aprobados por la FDA. Estas metodologías apuntan a producir moléculas con mejor capacidad de fármaco y propiedades ADME-Tox (Absorción, Distribución, Metabolismo, Excreción-Toxicología) .
Actividades citotóxicas
Los compuestos de pirimidina relacionados han mostrado actividades citotóxicas superiores contra varias líneas celulares de cáncer. Esto sugiere que los derivados de 2,4-Dicloro-7-metil-5,7-dihidrofuropirimidina[3,4-d] podrían explorarse por su potencial para inhibir el crecimiento de las células cancerosas .
Safety and Hazards
The safety information for “2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine” indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
It is used as a reagent in the synthesis of substituted pyrimidinediamines, which are potent dual brd4-kinase inhibitors . BRD4, or Bromodomain-containing protein 4, is a protein that plays a key role in various cellular processes, including cell growth, inflammation, and cancer progression.
Action Environment
It is recommended to be stored under an inert atmosphere (nitrogen or argon) at 2-8°c .
Propiedades
IUPAC Name |
2,4-dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c1-3-5-4(2-12-3)6(8)11-7(9)10-5/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPKTOFGMNIWTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CO1)C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



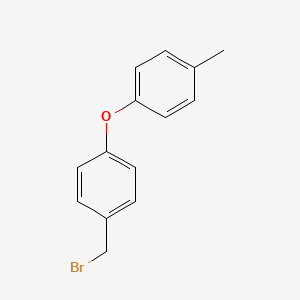
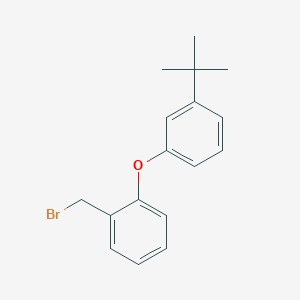


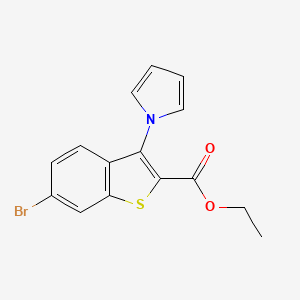
![3-Bromoimidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1405553.png)
![2-Ethyl 7-methyl imidazo[1,2-a]pyridine-2,7-dicarboxylate hydrobromide](/img/structure/B1405554.png)
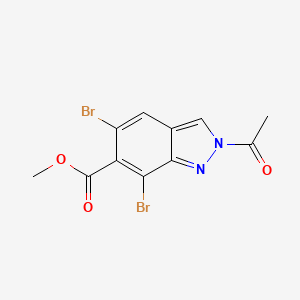
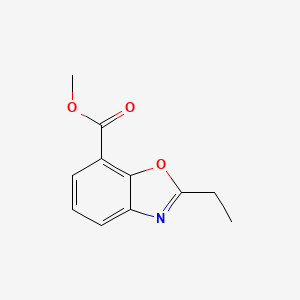

![1-[2-(Bromomethyl)phenoxy]-3,5-dimethylbenzene](/img/structure/B1405561.png)

![Ethyl 3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405563.png)
